Urease-IN-17

Description

Properties

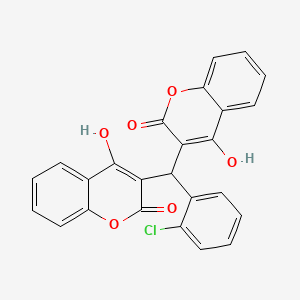

IUPAC Name |

3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15ClO6/c26-16-10-4-1-7-13(16)19(20-22(27)14-8-2-5-11-17(14)31-24(20)29)21-23(28)15-9-3-6-12-18(15)32-25(21)30/h1-12,19,27-28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJPVDONOLMSOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=CC=C3Cl)C4=C(C5=CC=CC=C5OC4=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195790 | |

| Record name | Coumarin, 3,3'-(o-chlorobenzylidene)bis(4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4322-58-1 | |

| Record name | 3,3′-[(2-Chlorophenyl)methylene]bis[4-hydroxy-2H-1-benzopyran-2-one] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4322-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin, 3,3'-(o-chlorobenzylidene)bis(4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004322581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 3,3'-(o-chlorobenzylidene)bis(4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Strategy of Urease Inhibitors: A Technical Guide

A Note to the Reader: As of the latest literature review, specific data regarding the mechanism of action for a compound designated "Urease-IN-17" is not publicly available. Therefore, this document serves as an in-depth technical guide to the established principles of urease inhibition, providing a robust framework for the investigation and characterization of novel urease inhibitors such as this compound. The methodologies, data presentation formats, and visualizations provided herein are designed to be directly applicable to the study of any new urease inhibitor.

Introduction to Urease and its Inhibition

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a significant increase in local pH.[1][2] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as peptic ulcers, gastritis, and infection-induced urinary stones.[3][4] Consequently, the inhibition of urease is a key therapeutic strategy for combating these pathogens. Urease inhibitors are compounds that interfere with this catalytic process, thereby mitigating the harmful effects of urease activity.

Mechanisms of Urease Inhibition

The interaction between a urease inhibitor and the enzyme can be characterized by its mechanism of action, which describes how the inhibitor affects the enzyme's catalytic activity. The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed inhibition.

-

Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, preventing the substrate (urea) from binding. This type of inhibition can be overcome by increasing the substrate concentration.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site).[5] This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. This type of inhibition is most effective at high substrate concentrations.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This results in a combination of effects seen in competitive and non-competitive inhibition.

The specific mechanism of a novel inhibitor like this compound would be determined through kinetic studies.

Quantitative Analysis of Urease Inhibition

To characterize the potency and mechanism of a urease inhibitor, several quantitative parameters are determined. These values are crucial for comparing the efficacy of different inhibitors and for structure-activity relationship (SAR) studies.

| Parameter | Description | Typical Units |

| IC50 | The concentration of an inhibitor required to reduce the activity of the enzyme by 50%. It is a common measure of inhibitor potency. | µM or nM |

| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus a more potent inhibitor. | µM or nM |

| KM | The Michaelis-Menten constant, which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme. | mM |

| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | µmol/min/mg |

Table 1: Key Quantitative Parameters for Urease Inhibitor Characterization.

Experimental Protocols for Characterizing Urease Inhibitors

The following protocols outline the standard methodologies used to determine the mechanism of action of a urease inhibitor.

Urease Activity Assay (Berthelot Method)

This assay measures the production of ammonia from the hydrolysis of urea.

Materials:

-

Jack bean urease (or other purified urease)

-

Urea solution (substrate)

-

Phosphate buffer (pH 7.4)

-

Phenol-nitroprusside solution

-

Alkaline hypochlorite solution

-

Inhibitor stock solution (e.g., this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor in phosphate buffer.

-

In a 96-well plate, add a defined amount of urease enzyme solution to each well.

-

Add the different concentrations of the inhibitor to the wells and incubate for a pre-determined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C). A control with no inhibitor is also prepared.

-

Initiate the enzymatic reaction by adding the urea solution to each well.

-

Incubate the reaction mixture for a specific time (e.g., 15 minutes) at the same temperature.

-

Stop the reaction by adding the phenol-nitroprusside solution.

-

Add the alkaline hypochlorite solution to develop the color.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

The amount of ammonia produced is proportional to the absorbance, which reflects the urease activity.

Determination of IC50

-

Perform the urease activity assay with a range of inhibitor concentrations.

-

Plot the percentage of urease inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value is the inhibitor concentration that corresponds to 50% inhibition of the enzyme activity, determined by non-linear regression analysis.

Kinetic Studies (Lineweaver-Burk Plot)

To determine the mechanism of inhibition, the urease activity is measured at various substrate (urea) concentrations in the absence and presence of different fixed concentrations of the inhibitor.

-

For each inhibitor concentration (including zero), measure the initial reaction velocity (V0) at a range of urea concentrations.

-

Plot the reciprocal of the initial velocity (1/V0) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.

-

The pattern of the lines on the plot reveals the mechanism of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

Mixed: Lines intersect in the second or third quadrant.

-

-

The kinetic parameters (KM and Vmax) can be calculated from the intercepts of the lines. The inhibition constant (Ki) can be determined from secondary plots, such as a Dixon plot.

Visualizing Inhibition Mechanisms and Workflows

Diagrams are essential for illustrating the complex interactions and processes in enzyme kinetics and experimental design.

Figure 1: Mechanisms of Reversible Enzyme Inhibition.

Figure 2: Workflow for Characterizing a Novel Urease Inhibitor.

Conclusion

The methodologies and principles outlined in this guide provide a comprehensive framework for elucidating the mechanism of action of any novel urease inhibitor, including the prospective "this compound". Through a systematic approach involving enzymatic assays, kinetic analysis, and computational modeling, researchers can thoroughly characterize the inhibitory profile of new compounds. This detailed understanding is paramount for the rational design and development of potent and specific urease inhibitors as next-generation therapeutics for urease-associated diseases. The provided templates for data presentation and workflow visualization are intended to facilitate clear and standardized reporting of findings in this critical area of research.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 4. The multi‐factorial modes of action of urease in the pathogenesis of incontinence associated dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme - Wikipedia [en.wikipedia.org]

A Technical Guide to the Discovery and Synthesis of Urease Inhibitors

Disclaimer: No specific information is publicly available for a compound designated "Urease-IN-17." This guide provides a comprehensive overview of the general discovery and synthesis pathways for urease inhibitors, a class of compounds to which "this compound" would belong. The methodologies and data presented are representative of the field and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction: Urease as a Therapeutic Target

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[1] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. By generating ammonia, urease neutralizes acidic environments, such as the gastric mucosa, allowing for bacterial colonization and subsequent infection.[2] In the urinary tract, the ammonia-induced increase in pH leads to the precipitation of magnesium and calcium salts, resulting in the formation of infection-induced urinary stones and catheter blockage.[3] Consequently, the inhibition of urease activity is a promising therapeutic strategy for the treatment of peptic ulcers, urolithiasis, and other related pathologies.[4]

Discovery of Urease Inhibitors: A Multi-faceted Approach

The discovery of novel urease inhibitors often employs a combination of computational and experimental techniques. A rational drug design approach is frequently utilized to identify and optimize lead compounds.[3]

Computational Drug Design

In silico methods play a crucial role in the initial stages of inhibitor discovery. These techniques leverage the known three-dimensional structure of urease to predict the binding of potential inhibitors.

-

Molecular Docking: This method simulates the binding of small molecules to the active site of the urease enzyme. By calculating the binding affinity and analyzing the interaction patterns, researchers can prioritize compounds for synthesis and in vitro testing. The crystal structure of urease from various species, such as Sporosarcina pasteurii, is often used for these docking experiments.

-

Virtual Screening: Large compound libraries can be computationally screened against the urease active site to identify potential hits. This high-throughput approach allows for the rapid identification of diverse chemical scaffolds for further development.

Experimental Screening and Validation

Promising candidates from computational studies are then synthesized and evaluated for their urease inhibitory activity using in vitro assays.

-

Urease Activity Assays: The most common method for measuring urease activity is the Berthelot assay, which quantifies the amount of ammonia produced from the hydrolysis of urea. The intensity of the colored indophenol product is measured spectrophotometrically.

-

Inhibition Studies: The potency of a urease inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce urease activity by 50%.

The following diagram illustrates a general workflow for the discovery of urease inhibitors:

Quantitative Data for Known Urease Inhibitors

The following tables summarize the inhibitory activity of representative urease inhibitors from different chemical classes.

Table 1: Thiourea-Based Urease Inhibitors

| Compound | IC50 (µM) | Inhibition Type | Reference |

| Thiourea (Standard) | 21.1 ± 0.11 | Competitive | |

| 1-(4-chlorophenyl)-3-palmitoylthiourea | Potent (specific value not provided) | Uncompetitive | |

| N-methyl quinolonyl thiourea derivative | 1.83 ± 0.79 | Not specified | |

| (E)-2-(1-Phenylethylidene)- hydrazine-1-carbothioamide | Ki = 0.39 ± 0.01 | Not specified |

Table 2: Hydroxamic Acid-Based Urease Inhibitors

| Compound | IC50 (µM) | Inhibition Type | Reference |

| Acetohydroxamic acid (AHA) | 42 | Competitive | |

| Cinnamoyl hydroxamic acid derivatives | 3.8 - 12.8 | Mixed |

Experimental Protocols

Urease Inhibition Assay (Berthelot Method)

This protocol is adapted from standard procedures for determining urease activity.

Materials:

-

Phosphate buffer (pH 7.0)

-

Urea solution

-

Urease enzyme solution

-

Test inhibitor compounds

-

Solution A (Phenol-nitroprusside)

-

Solution B (Alkaline hypochlorite)

-

Ammonium chloride standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor compounds in the appropriate solvent.

-

In a 96-well plate, add 25 µL of the enzyme solution to each well.

-

Add 5 µL of the test inhibitor dilutions to the respective wells. A control well should contain the solvent only.

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding 55 µL of the urea-containing buffer to each well.

-

Incubate the plate at 30°C for 15 minutes.

-

Stop the reaction by adding 50 µL of Solution A followed by 50 µL of Solution B to each well.

-

Incubate at room temperature for 30 minutes to allow for color development.

-

Measure the absorbance at a wavelength between 570 nm and 670 nm using a microplate reader.

-

Prepare a standard curve using ammonium chloride solutions of known concentrations.

-

Calculate the percentage of urease inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Synthesis Pathways of Urease Inhibitors

The following sections outline representative synthetic routes for two major classes of urease inhibitors: thiourea and hydroxamic acid derivatives.

Synthesis of Thiourea Derivatives

Thiourea-based urease inhibitors are commonly synthesized through the reaction of an isothiocyanate with an appropriate amine.

The following diagram illustrates a general synthesis pathway for N,N-disubstituted thiourea derivatives:

Synthesis of Hydroxamic Acid Derivatives

Hydroxamic acids are typically synthesized by the coupling of a carboxylic acid with hydroxylamine or one of its protected derivatives.

The following diagram illustrates a general synthesis pathway for hydroxamic acids:

Mechanism of Urease Action and Inhibition

The active site of urease contains a bi-nickel center that is crucial for its catalytic activity. The hydrolysis of urea proceeds through the coordination of the urea molecule to the nickel ions, followed by a nucleophilic attack by a water molecule.

Urease inhibitors can act through various mechanisms:

-

Competitive inhibitors bind to the active site and prevent the substrate (urea) from binding.

-

Non-competitive inhibitors bind to a site other than the active site, causing a conformational change that reduces the enzyme's activity.

-

Uncompetitive inhibitors bind only to the enzyme-substrate complex.

-

Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex.

The following diagram illustrates the catalytic mechanism of urease and its inhibition:

Conclusion

The discovery and development of urease inhibitors represent a significant area of research in medicinal chemistry. By combining computational design, chemical synthesis, and in vitro screening, scientists can identify and optimize novel compounds with the potential to treat a range of bacterial infections. While the specific details of "this compound" remain unknown, the principles and methodologies outlined in this guide provide a solid foundation for understanding the broader field of urease inhibitor research.

References

- 1. Synergizing structure and function: Cinnamoyl hydroxamic acids as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Hydroxamic Acids Designed as Inhibitors of Urease" by Thalita G. Barros, John S. Williamson et al. [ecommons.udayton.edu]

Chemical structure and properties of Urease-IN-17

For Researchers, Scientists, and Drug Development Professionals

Initial investigations into the publicly available scientific literature and chemical databases did not yield specific information for a compound designated "Urease-IN-17." This suggests that "this compound" may be a provisional or internal designation for a novel urease inhibitor that is not yet widely documented. The following guide, therefore, synthesizes general knowledge of urease inhibitors and provides a framework for the kind of data and experimental protocols that would be essential for a comprehensive technical whitepaper on a new chemical entity targeting the urease enzyme.

The Target: Urease - A Key Enzyme in Health and Disease

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2] This reaction is pivotal in various biological processes, and the enzyme is found in a wide range of organisms, including bacteria, fungi, and plants.[2][3] In human health, urease is a significant virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, where it allows the bacterium to survive in the acidic environment of the stomach, leading to peptic ulcers and increasing the risk of gastric cancer.[4] Urease produced by other bacteria, such as Proteus mirabilis, is associated with urinary tract infections and the formation of infection-induced kidney stones.

The catalytic action of urease involves a complex mechanism centered around a bi-nickel active site. Understanding the structure and function of this active site is crucial for the rational design of potent and specific inhibitors.

Hypothetical Profile of this compound

While specific data for this compound is unavailable, we can outline the expected physicochemical and biological properties for a novel urease inhibitor.

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Expected Value/Characteristic | Significance |

| IUPAC Name | To be determined | Provides unambiguous chemical identity. |

| CAS Registry No. | To be assigned | Unique identifier for chemical substances. |

| Molecular Formula | To be determined | Defines the elemental composition. |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's rule of five for drug-likeness. |

| Solubility | Aqueous and organic solvent solubility data | Crucial for formulation and in vitro/in vivo testing. |

| pKa | To be determined | Influences absorption and distribution. |

| LogP | To be determined | Indicates lipophilicity, affecting membrane permeability. |

Table 2: Hypothetical Biological Activity of this compound

| Parameter | Measurement | Significance |

| IC₅₀ (Inhibitory Concentration 50%) | nM to µM range | Potency of the inhibitor against urease. |

| Mechanism of Inhibition | Competitive, Non-competitive, Uncompetitive, or Mixed | Elucidates how the inhibitor interacts with the enzyme. |

| Selectivity | Against other metalloenzymes | Determines the potential for off-target effects. |

| In vivo Efficacy | In animal models of H. pylori infection or UTI | Demonstrates the therapeutic potential. |

| Cytotoxicity | CC₅₀ on relevant cell lines | Assesses the potential for cellular toxicity. |

Essential Experimental Protocols for Characterizing a Novel Urease Inhibitor

The following section details the standard methodologies required to characterize a compound like this compound.

Urease Inhibition Assay

This assay is fundamental to determining the inhibitory potency of a compound.

Principle: The assay measures the amount of ammonia produced from the urease-catalyzed hydrolysis of urea. The reduction in ammonia production in the presence of the inhibitor is used to calculate the percentage of inhibition.

Detailed Protocol:

-

Enzyme Preparation: Purified urease (e.g., from Jack Bean) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Assay Reaction:

-

In a 96-well plate, add a defined volume of urease solution.

-

Add the test inhibitor at various concentrations.

-

Incubate for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding a solution of urea.

-

Incubate for a defined reaction time (e.g., 15 minutes).

-

-

Ammonia Quantification: The amount of ammonia produced is quantified using the Berthelot method. This involves the addition of phenol-nitroprusside and alkaline hypochlorite reagents, which react with ammonia to form a colored indophenol blue complex.

-

Data Analysis: The absorbance of the colored product is measured spectrophotometrically (e.g., at 625 nm). The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme Kinetics Studies

These studies are crucial for determining the mechanism of inhibition.

Principle: By measuring the reaction rates at varying substrate (urea) and inhibitor concentrations, the mode of inhibition can be elucidated using Lineweaver-Burk or Dixon plots.

Methodology:

-

Follow the general procedure for the urease inhibition assay.

-

For a fixed concentration of the inhibitor, vary the concentration of the substrate (urea).

-

Repeat this for several different fixed concentrations of the inhibitor.

-

Measure the initial reaction velocities (V₀) for each condition.

-

Plot 1/V₀ versus 1/[S] (Lineweaver-Burk plot) or 1/V₀ versus [I] (Dixon plot) to determine the type of inhibition.

Visualizing Key Concepts

Diagrams are essential for conveying complex information concisely.

Caption: Workflow for determining the IC₅₀ of this compound.

Caption: Simplified pathway of urease action and its inhibition.

Conclusion and Future Directions

While "this compound" remains an uncharacterized entity in the public domain, the framework provided here outlines the essential steps and data required for a comprehensive technical guide. The discovery and characterization of novel urease inhibitors are of significant interest in the development of new therapeutics for a range of infectious diseases. Future research on compounds like this compound would likely focus on in vivo efficacy, safety profiling, and structural studies to understand the precise binding interactions with the urease active site, paving the way for potential clinical applications.

References

Urease-IN-17 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Urease-IN-17, a notable inhibitor of the urease enzyme. This document details its chemical properties, biological activity, and the methodologies used for its evaluation, offering valuable insights for researchers in drug discovery and related fields.

Core Compound Data

This compound is a biscoumarin derivative identified as a potent inhibitor of urease. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 4322-58-1 |

| Molecular Weight | 446.84 g/mol |

| Molecular Formula | C₂₅H₁₅ClO₆ |

| IC₅₀ | 84 µM against Jack Bean Urease |

| Class | Biscoumarin |

Experimental Protocols

The evaluation of this compound's inhibitory effect on urease is primarily conducted through a well-established in vitro urease inhibition assay.

Urease Inhibition Assay

This assay quantifies the inhibitory potential of a compound by measuring the reduction in urease activity. The protocol outlined here is based on the indophenol method, which detects the ammonia produced from the enzymatic hydrolysis of urea.

Materials:

-

Jack Bean Urease (e.g., Sigma-Aldrich)

-

Urea

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Thiourea (as a standard inhibitor)

-

Phenol reagent (e.g., containing sodium nitroprusside)

-

Alkali reagent (e.g., sodium hypochlorite in sodium hydroxide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all solutions in the appropriate phosphate buffer.

-

Assay Mixture Preparation: In a 96-well plate, combine 25 µL of the Jack Bean Urease enzyme solution and 55 µL of phosphate buffer containing 100 mM urea.

-

Inhibitor Addition: Add 5 µL of the test compound (this compound) at various concentrations to the assay mixture. For the positive control, use thiourea, and for the negative control, add the solvent used to dissolve the test compound.

-

Incubation: Incubate the reaction mixture at 30°C for 15 minutes.

-

Colorimetric Reaction: Following incubation, add 45 µL of phenol reagent and 70 µL of alkali reagent to each well to stop the enzymatic reaction and initiate the colorimetric reaction for ammonia detection.

-

Second Incubation: Incubate the plate for an additional 50 minutes at 37°C to allow for color development.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 630 nm using a microplate reader.

-

Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action and Signaling Pathways

This compound, as a biscoumarin, functions as a competitive inhibitor of the urease enzyme. This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate (urea) from binding and being hydrolyzed. The interaction is believed to occur with the nickel ions present in the active site of the urease enzyme.

Below is a diagram illustrating the competitive inhibition of urease by this compound.

Caption: Competitive inhibition of urease by this compound.

Logical Workflow for Urease Inhibitor Screening

The process of identifying and characterizing urease inhibitors like this compound follows a structured workflow, from initial screening to detailed mechanistic studies.

Caption: Workflow for the discovery of urease inhibitors.

The Role of Urease-IN-17 in Inhibiting Helicobacter pylori: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "Urease-IN-17" is not available in the public domain. This document serves as a technical guide using data from well-characterized Helicobacter pylori urease inhibitors to provide a framework for understanding the evaluation and mechanism of novel urease inhibitors. The principles, protocols, and data structures presented herein are directly applicable to the study of new chemical entities targeting H. pylori urease.

Executive Summary

Helicobacter pylori infection is a primary cause of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer.[1] The bacterium's ability to survive in the extreme acidic environment of the stomach is critically dependent on its urease enzyme.[1][2] Urease catalyzes the hydrolysis of urea to produce ammonia and carbon dioxide, locally neutralizing gastric acid and allowing the bacteria to colonize the gastric mucosa.[3] This enzyme is a key virulence factor and a validated target for the development of new therapies to combat H. pylori infection, particularly in light of rising antibiotic resistance. This guide details the role and inhibition of H. pylori urease, presenting quantitative data, experimental methodologies, and mechanistic pathways relevant to the study of novel inhibitors like the conceptual this compound.

The Mechanism of H. pylori Urease and Its Inhibition

H. pylori urease is a large, nickel-dependent metalloenzyme. Its active site contains two nickel ions that are essential for catalytic activity. The currently accepted mechanism involves one nickel ion binding and activating urea, while the other activates a water molecule. This dual-ion mechanism facilitates the hydrolysis of urea into carbamate and ammonia. The carbamate then spontaneously decomposes into another molecule of ammonia and carbon dioxide.

Urease inhibitors can act through several mechanisms:

-

Active Site Inhibition: Competitive, non-competitive, or uncompetitive binding to the enzyme's active site. Many inhibitors function by chelating the nickel ions, rendering the enzyme inactive.

-

Mechanism-Based Inhibition: Covalent modification of active site residues, such as the catalytic cysteine on the mobile flap that covers the active site.

-

Substrate Analogs: Mimicking urea to compete for binding at the active site.

The diagram below illustrates the catalytic cycle of H. pylori urease and potential points of inhibition.

References

- 1. New Directions in Helicobacter pylori Urease Inhibitors: Focusing on Nickel Ions Transfer and Auxiliary Protein Interactions During Urease Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urease - Wikipedia [en.wikipedia.org]

Urease-IN-17 and the Landscape of Urease Inhibition: A Technical Guide for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for a range of pathogenic bacteria, most notably Helicobacter pylori and Proteus mirabilis. Its enzymatic activity, the hydrolysis of urea to ammonia and carbamate, allows these pathogens to survive in acidic environments and contributes to the pathogenesis of various diseases, including gastritis, peptic ulcers, and infection-induced urinary stones. Consequently, the inhibition of urease has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of urease as a drug target, focusing on the characteristics of urease inhibitors, with a specific mention of Urease-IN-17, a compound identified as a urease inhibitor with a reported IC50 of 84 μM[1]. While detailed structural and mechanistic data on this compound are not extensively available in public literature, this guide will situate its activity within the broader context of known urease inhibitors, detailing experimental protocols for inhibitor evaluation and visualizing key biological and experimental pathways.

Urease as a Therapeutic Target

Urease (EC 3.5.1.5) catalyzes the hydrolysis of urea into ammonia and carbon dioxide[2][3]. This reaction is pivotal for certain microorganisms to colonize and persist in hostile environments within a host.

-

Helicobacter pylori : In the highly acidic environment of the stomach, H. pylori utilizes urease to generate ammonia, neutralizing gastric acid and allowing for its survival and colonization of the gastric mucosa[4][5]. Chronic infection with H. pylori is a major cause of gastritis, peptic ulcers, and is a significant risk factor for gastric cancer.

-

Proteus mirabilis : This bacterium is a common cause of complicated urinary tract infections (UTIs) and catheter-associated UTIs (CAUTIs). Urease production by P. mirabilis leads to the formation of ammonia in the urinary tract, increasing urine pH. This alkaline environment promotes the precipitation of calcium and magnesium salts, leading to the formation of infection-induced urinary stones (struvite calculi) and catheter encrustation.

The central role of urease in the pathogenesis of these and other bacterial infections makes it an attractive target for the development of novel anti-infective agents. Unlike traditional antibiotics, urease inhibitors can act as anti-virulence agents, disarming the bacteria without directly killing them, which may reduce the selective pressure for developing resistance.

Urease: Structure and Catalytic Mechanism

Bacterial ureases are multi-subunit enzymes with a high molecular weight. The active site contains two nickel ions (Ni²⁺) that are essential for catalysis. The catalytic mechanism involves the coordination of the urea molecule to the nickel ions, followed by a nucleophilic attack by a water molecule, leading to the hydrolysis of the C-N bond.

The overall reaction is as follows: (NH₂)₂CO + H₂O → 2NH₃ + CO₂

This occurs in two stages. First, urea is hydrolyzed to ammonia and carbamic acid. The carbamic acid then spontaneously decomposes to form another molecule of ammonia and carbonic acid.

Caption: The catalytic cycle of urease, illustrating the hydrolysis of urea.

Classes and Mechanisms of Urease Inhibitors

A diverse range of compounds have been identified as urease inhibitors. These can be broadly classified based on their chemical structure and mechanism of action.

Classes of Urease Inhibitors:

-

Hydroxamic Acids: Acetohydroxamic acid (AHA) is the only FDA-approved urease inhibitor, but its use is limited by side effects.

-

Phosphoramidates: These compounds are potent inhibitors that often act by chelating the nickel ions in the active site.

-

Thioureas and their analogues: Many thiourea derivatives have shown significant urease inhibitory activity.

-

Flavonoids and other natural products: A variety of plant-derived compounds, such as baicalin and hesperetin, have been identified as urease inhibitors.

-

Metal Complexes: Complexes of various metals, including gold and copper, have demonstrated potent urease inhibition.

-

Sulfonamides and other synthetic compounds: A wide array of synthetic molecules continue to be explored for their urease inhibitory potential.

Mechanisms of Inhibition:

-

Competitive Inhibition: The inhibitor reversibly binds to the active site of the enzyme, competing with the substrate (urea). This type of inhibition can be overcome by increasing the substrate concentration.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. The substrate can still bind to the enzyme, but the enzyme-inhibitor-substrate complex is inactive.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of products. This type of inhibition is more effective at high substrate concentrations.

-

Covalent Inhibition: The inhibitor forms a covalent bond with a key amino acid residue in or near the active site, leading to irreversible or slowly reversible inhibition.

References

- 1. Inhibition Mechanism of Urease by Au(III) Compounds Unveiled by X-ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pakbs.org [pakbs.org]

- 3. Urease - Wikipedia [en.wikipedia.org]

- 4. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]

Review of novel urease inhibitors including Urease-IN-17

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of urease, its function, and the landscape of its inhibitors. Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a reaction crucial for the survival and virulence of various pathogenic bacteria, including Helicobacter pylori.[1][2] Consequently, the inhibition of urease is a significant therapeutic strategy for treating infections caused by these pathogens.[2][3] While this review aims to be comprehensive, a thorough literature search did not yield specific public-domain information on a compound designated "Urease-IN-17." Therefore, this guide will focus on the broader classes of novel and well-documented urease inhibitors, their mechanisms, and the experimental protocols used for their evaluation.

Urease: Structure, Function, and Pathogenic Role

Urease (EC 3.5.1.5) is a multi-subunit enzyme found in a variety of bacteria, fungi, plants, and invertebrates.[4] Bacterial ureases are particularly important in medicine as they are potent virulence factors. For instance, H. pylori utilizes urease to neutralize the acidic environment of the stomach, allowing it to colonize the gastric mucosa, which can lead to gastritis, peptic ulcers, and even stomach cancer.

The catalytic activity of urease increases the local pH by producing ammonia, a basic molecule. The active site contains two nickel (Ni²⁺) ions, which are essential for catalysis. The generally accepted mechanism involves the coordination of urea to one nickel ion, while a water molecule is activated by the second nickel ion, leading to the hydrolysis of urea into carbamate and ammonia. The carbamate then spontaneously decomposes to form another molecule of ammonia and carbonic acid.

The Urease Maturation Pathway: A Target for Inhibition

The assembly of a functional urease holoenzyme is a complex process involving several accessory proteins. This maturation pathway ensures the correct incorporation of nickel ions into the apoenzyme (the inactive protein without nickel) and is itself a potential target for novel inhibitors. The key proteins involved are UreD, UreE, UreF, and UreG, which act as metallochaperones to facilitate nickel delivery and incorporation.

Caption: Urease maturation pathway involving accessory proteins.

Classes and Quantitative Data of Urease Inhibitors

A wide range of compounds have been investigated for their urease inhibitory potential. They are generally classified based on their chemical scaffolds and mechanism of action. The inhibitory potency is typically reported as the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

| Inhibitor Class | Example Compound | Source of Urease | IC₅₀ (µM) | Citation(s) |

| Hydroxamic Acids | Acetohydroxamic Acid (AHA) | H. pylori | 46.27 | |

| Acetohydroxamic Acid (AHA) | Standard | 60.22 | ||

| Thioureas | Thiourea | Standard | 23.3 | |

| Phosphoramidates | Diamidophosphoric Acid | S. pasteurii | - (Potent) | |

| Imidazole Derivatives | Disubstituted halo-arylindole | - | 0.12 | |

| Benzothiazole Derivatives | Compound 67 (unspecified) | - | - (Mixed-type) | |

| Coumarin Derivatives | 3,4-dimethoxy benzoyl coumarin | - | 0.13 | |

| Metal Complexes (Cu) | Copper (II) Complex 18 | - | 1.00 | |

| Metal Complexes (Ni) | Nickel (II) Complex 21 | - | 1.17 | |

| Metal Complexes (V) | Vanadium Complex 31 | - | 17.35 |

Note: The source of urease and experimental conditions can significantly affect IC₅₀ values. Data is presented as reported in the cited literature.

Experimental Protocols for Urease Inhibition Assay

The most common method to determine urease activity and evaluate inhibitors is to quantify the amount of ammonia produced from the enzymatic hydrolysis of urea. A typical workflow involves incubating the enzyme with the substrate (urea) and a potential inhibitor, followed by the colorimetric determination of ammonia.

Caption: General workflow for an in vitro urease inhibition assay.

Detailed Methodology: Ammonia Quantification Assay

This protocol is a generalized example based on common colorimetric methods for ammonia detection.

-

Reagent Preparation :

-

Enzyme Solution : Prepare a stock solution of urease (e.g., from Jack Bean or bacterial lysate) in a suitable buffer (e.g., 50 mM acetate buffer, pH 5.0).

-

Substrate Solution : Prepare a solution of urea (e.g., 40 mM) in the same buffer.

-

Inhibitor Solutions : Dissolve test compounds (potential inhibitors) in a suitable solvent (like DMSO) to make stock solutions, then prepare serial dilutions.

-

Colorimetric Reagents :

-

Reagent A (Phenol-Nitroprusside): A solution containing sodium salicylate and sodium nitroprusside.

-

Reagent B (Alkaline Hypochlorite): A solution containing sodium dichloroisocyanurate and sodium hydroxide.

-

-

-

Assay Procedure :

-

In a 96-well microplate or microcentrifuge tubes, add the urease enzyme solution, buffer, and varying concentrations of the test inhibitor. Include a positive control (e.g., Acetohydroxamic acid) and a negative control (solvent only).

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the urea substrate solution to all wells. The final urea concentration is typically around 20 mM.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the same temperature.

-

Stop the reaction (optional, depending on the method).

-

To determine the amount of ammonia produced, add Reagent A followed by Reagent B to each well.

-

Allow the color to develop for approximately 30 minutes at room temperature.

-

-

Data Acquisition and Analysis :

-

Measure the absorbance of the resulting blue-green indophenol complex using a microplate reader at a wavelength between 690-720 nm.

-

Prepare a standard curve using known concentrations of ammonium chloride to quantify the ammonia produced in the enzymatic reaction.

-

Calculate the percentage of urease inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Urease Catalytic Mechanism

Understanding the catalytic cycle of urease is fundamental to the rational design of new inhibitors. The mechanism involves a coordinated interplay between the two nickel ions in the active site, specific amino acid residues, and water molecules to facilitate the hydrolysis of urea.

Caption: Simplified catalytic cycle of urease enzyme.

Conclusion

The development of potent and safe urease inhibitors remains a critical area of research in medicinal chemistry and drug development. While classic inhibitors like acetohydroxamic acid have paved the way, novel scaffolds, including metal complexes and various heterocyclic compounds, show promising sub-micromolar inhibitory activities. A thorough understanding of the enzyme's structure, catalytic mechanism, and maturation pathway is essential for the rational design of next-generation therapeutics. The standardized experimental protocols outlined in this guide provide a framework for the consistent evaluation and comparison of these novel inhibitory agents. Future work will likely focus on improving the selectivity and pharmacokinetic properties of these compounds to translate their potent in vitro activity into effective clinical outcomes.

References

Urease-IN-17: A Technical Guide to a Novel Biscoumarin Urease Inhibitor for Agricultural Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen is an essential nutrient for plant growth, and urea is the most widely used nitrogen fertilizer in agriculture worldwide. However, the efficiency of urea is often limited by its rapid hydrolysis into ammonia and carbon dioxide by the enzyme urease, which is abundant in soil. This rapid conversion can lead to significant nitrogen loss through ammonia volatilization, reducing the fertilizer's effectiveness and contributing to environmental pollution. Urease inhibitors are compounds that can slow down this conversion, thereby increasing the availability of nitrogen for plant uptake.

This technical guide provides an in-depth overview of Urease-IN-17, a biscoumarin derivative identified as a potent urease inhibitor. While initially investigated for its medicinal chemistry applications, its mechanism of action suggests significant potential for agricultural use in reducing nitrogen loss. This document details its chemical properties, mechanism of action, and the experimental protocols for its evaluation, providing a foundational resource for researchers interested in its development for agricultural applications.

Chemical Properties and Efficacy of this compound

This compound is a synthetic biscoumarin. A study by Khalid Mohammed Khan and colleagues in 2004 described the synthesis and evaluation of a series of biscoumarins, including the compound now identified as this compound, as a new class of urease inhibitors.[1]

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | IC50 (µM) |

| This compound | C25H15ClO6 | 446.84 | 4322-58-1 | 84 |

Mechanism of Action: Inhibition of Urease by Biscoumarins

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea.[2] The active site of urease contains two nickel ions that are crucial for its catalytic activity. Biscoumarins, including this compound, have been shown to act as competitive inhibitors of urease.[3][4] This mechanism involves the interaction of the biscoumarin molecule with the nickel metallocentre in the enzyme's active site.[3] This interaction prevents the substrate, urea, from binding to the active site, thereby inhibiting the hydrolysis of urea into ammonia and carbamate.

References

- 1. Biscoumarin: new class of urease inhibitors; economical synthesis and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urease - Wikipedia [en.wikipedia.org]

- 3. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for Urease-IN-17 In Vitro Enzyme Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] This enzymatic reaction leads to an increase in the local pH.[1] In pathogenic microorganisms such as Helicobacter pylori and Proteus mirabilis, urease is a key virulence factor.[2][3] In H. pylori, it allows the bacterium to survive in the acidic environment of the stomach, contributing to gastritis, peptic ulcers, and potentially gastric cancer.[2] In agriculture, the activity of soil ureases can lead to significant nitrogen loss from urea-based fertilizers and environmental pollution due to ammonia volatilization. Therefore, the inhibition of urease activity is a key therapeutic and agricultural goal. Urease inhibitors can be used to combat infections by urease-producing bacteria and to improve the efficiency of nitrogen fertilizers. This document provides a detailed protocol for an in vitro enzyme inhibition assay of a novel urease inhibitor, designated Urease-IN-17.

Principle of the Assay

The activity of urease is determined by measuring the amount of ammonia produced from the hydrolysis of urea. The most common method for this is the Berthelot reaction, a colorimetric assay where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green indophenol dye. The intensity of the color, measured spectrophotometrically at approximately 625-670 nm, is directly proportional to the concentration of ammonia produced and thus to the urease activity. The inhibitory effect of this compound is quantified by measuring the reduction in urease activity in its presence compared to a control without the inhibitor.

Experimental Protocols

Materials and Reagents

-

Urease Enzyme: Jack Bean Urease (JBU) is commonly used. Prepare a stock solution in phosphate buffer.

-

Substrate: Urea solution.

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.0-7.5).

-

Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO). Prepare serial dilutions.

-

Positive Control: A known urease inhibitor such as Thiourea or Acetohydroxamic acid (AHA).

-

Berthelot's Reagents:

-

Reagent A (Phenol-nitroprusside solution).

-

Reagent B (Alkali-hypochlorite solution).

-

-

Equipment:

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 625-670 nm.

-

Incubator set to 37°C.

-

Pipettes and other standard laboratory equipment.

-

Assay Protocol

This protocol is designed for a 96-well plate format.

-

Preparation of Reagents:

-

Prepare all solutions using deionized water.

-

Dissolve this compound in DMSO to make a high-concentration stock solution. Then, prepare a series of 2-fold serial dilutions in DMSO.

-

Prepare working solutions of urease, urea, and the positive control in the assay buffer. The concentration of urea should ideally be close to its Km value to ensure sensitivity to different types of inhibitors.

-

-

Assay Procedure:

-

In a 96-well plate, add 2 µL of the this compound serial dilutions to the respective wells.

-

For the positive control, add 2 µL of the standard inhibitor solution.

-

For the negative control (100% enzyme activity), add 2 µL of DMSO.

-

Add 20 µL of the urease enzyme solution to each well, except for the blank wells.

-

Mix the contents of the wells and incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

To initiate the enzymatic reaction, add 40 µL of the urea substrate solution to each well.

-

Incubate the plate at 37°C for another 10 minutes.

-

Stop the reaction and start the color development by adding the Berthelot's reagents. The addition of Reagent A can terminate the urease reaction.

-

Add 100 µL of Reagent A to each well, followed by 50 µL of Reagent B. Mix well by tapping the plate.

-

Incubate the plate in the dark for 30 minutes at room temperature for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

-

Controls:

-

Negative Control (Maximal Activity): Contains all reagents except the inhibitor (DMSO is used instead).

-

Positive Control: Contains a known urease inhibitor.

-

Blank (Minimal Activity): Contains all reagents except the enzyme (buffer is used instead).

-

Data Analysis

-

Calculation of Percent Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] * 100

-

Determination of IC50: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The data can be fitted to a sigmoidal dose-response curve using non-linear regression analysis.

Data Presentation

The quantitative results of the this compound inhibition assay should be summarized in tables for clear comparison.

Table 1: Inhibition of Urease by this compound and Standard Inhibitor

| Compound | IC50 (µM) ± SD |

| This compound | [Insert Value] |

| Thiourea (Std.) | [Insert Value] |

| AHA (Std.) | [Insert Value] |

SD: Standard Deviation from three independent experiments.

Table 2: Absorbance Values for a Representative Assay Plate

| Well Type | This compound Conc. (µM) | Absorbance (630 nm) |

| Negative Control | 0 | [Insert Value] |

| Blank | N/A | [Insert Value] |

| Positive Control (Thiourea) | [Insert Conc.] | [Insert Value] |

| This compound | [Conc. 1] | [Insert Value] |

| This compound | [Conc. 2] | [Insert Value] |

| This compound | [Conc. 3] | [Insert Value] |

| ... | ... | ... |

Visualizations

Urease Catalytic Mechanism and Inhibition

Caption: Urease catalytic cycle and its inhibition by this compound.

Experimental Workflow for Urease Inhibition Assay

Caption: Step-by-step workflow for the in vitro urease inhibition assay.

References

Application Notes: Cell-Based Assay for Testing Urease-IN-17 Efficacy

Introduction

Urease is a key virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a risk factor for gastric cancer.[1][2][3] H. pylori urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] The resulting ammonia neutralizes the acidic environment of the stomach, facilitating bacterial colonization.[3] The ammonia produced is also directly toxic to gastric epithelial cells, contributing to tissue damage. Consequently, the inhibition of urease activity is a promising therapeutic strategy against H. pylori infections. Urease-IN-17 is a novel compound designed to inhibit urease activity. This document provides a detailed protocol for a cell-based assay to determine the efficacy of this compound in a biologically relevant context by measuring its ability to protect gastric epithelial cells from urease-induced toxicity.

Assay Principle

This assay quantifies the protective effect of this compound against the cytotoxic effects of urease activity on a human gastric adenocarcinoma cell line (AGS). Urease, when added to the cell culture medium in the presence of urea, produces ammonia, which is toxic to the AGS cells and leads to a reduction in cell viability. The efficacy of this compound is determined by its ability to inhibit urease, thereby preventing ammonia production and preserving cell viability. Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. In parallel, the direct cytotoxicity of this compound on AGS cells is assessed to ensure that the observed effects are due to urease inhibition and not compound toxicity.

Experimental Protocols

1. Cell Culture and Maintenance

The AGS human gastric adenocarcinoma cell line is used for this assay.

-

Complete Growth Medium: ATCC-formulated F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 70-80% confluency. A subcultivation ratio of 1:3 to 1:8 is recommended. Rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution before adding fresh trypsin-EDTA to detach the cells.

2. Protocol for Urease Inhibition Assay

This protocol is designed for a 96-well plate format.

Materials:

-

AGS cells

-

Complete Growth Medium

-

Purified Jack Bean Urease (or H. pylori urease)

-

This compound (stock solution in DMSO)

-

Urea solution (sterile)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Sterile PBS

Procedure:

-

Cell Seeding: Seed AGS cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be kept below 0.5%.

-

Treatment:

-

Carefully aspirate the growth medium from the wells.

-

Add 50 µL of the diluted this compound to the respective wells.

-

Add 50 µL of a solution containing urease and urea to each well. The final concentrations should be optimized, but a starting point is 1.2 mg/mL (20 mM) urea and a pre-determined concentration of urease that causes ~50-70% cell death in 24 hours.

-

-

Controls:

-

Cell Control (100% Viability): Cells with 100 µL of serum-free medium.

-

Urease Control (Maximum Toxicity): Cells with urease and urea solution but no inhibitor (add vehicle, e.g., 0.5% DMSO).

-

Vehicle Control: Cells with the highest concentration of DMSO used in the experiment.

-

Blank: Wells with medium only (no cells) for background subtraction.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

3. Protocol for this compound Cytotoxicity Assay

This protocol assesses the direct toxicity of the inhibitor on AGS cells.

Procedure:

-

Cell Seeding: Seed AGS cells as described in the urease inhibition assay.

-

Treatment: After 24 hours, replace the medium with 100 µL of serum-free medium containing serial dilutions of this compound (same concentrations as the inhibition assay).

-

Controls: Include a "cells only" control and a vehicle control.

-

Incubation: Incubate for the same duration as the inhibition assay (24-48 hours).

-

MTT Assay: Perform the MTT assay and data acquisition as described above.

4. Protocol for Ammonia Quantification (Optional Confirmation)

The Berthelot method can be used to directly measure ammonia in the cell culture supernatant to confirm that this compound is inhibiting its production.

Materials:

-

Ammonia Assay Kit (Modified Berthelot) or individual reagents (Phenol, Sodium Nitroprusside, Sodium Hypochlorite).

-

Ammonium Chloride (for standard curve).

Procedure:

-

Set up the experiment as described in the Urease Inhibition Assay (steps 1-5).

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Perform the Berthelot reaction according to a commercial kit protocol or a standard laboratory procedure. This typically involves adding Reagent A (phenol/nitroprusside) followed by Reagent B (hypochlorite) to the supernatant.

-

Incubate for a specified time (e.g., 30 minutes at 37°C) for color development.

-

Measure the absorbance at a wavelength between 630-670 nm.

-

Calculate the ammonia concentration using a standard curve prepared with ammonium chloride.

Data Presentation

Quantitative data should be summarized in the following tables.

Table 1: Efficacy of this compound in Protecting AGS Cells from Urease-Induced Toxicity

| This compound Conc. (µM) | Absorbance (570 nm) ± SD | % Cell Viability | % Urease Inhibition |

| 0 (Urease Control) | Value | Value | 0 |

| Conc. 1 | Value | Value | Value |

| Conc. 2 | Value | Value | Value |

| Conc. 3 | Value | Value | Value |

| Conc. 4 | Value | Value | Value |

| Conc. 5 | Value | Value | Value |

| No Urease (Cell Control) | Value | 100 | N/A |

| Calculated IC50 (µM): | Value |

% Cell Viability = [(Abs_sample - Abs_blank) / (Abs_cell_control - Abs_blank)] x 100 % Urease Inhibition = [ (Abs_sample - Abs_urease_control) / (Abs_cell_control - Abs_urease_control) ] x 100

Table 2: Cytotoxicity of this compound on AGS Cells

| This compound Conc. (µM) | Absorbance (570 nm) ± SD | % Cell Viability |

| 0 (Cell Control) | Value | 100 |

| Conc. 1 | Value | Value |

| Conc. 2 | Value | Value |

| Conc. 3 | Value | Value |

| Conc. 4 | Value | Value |

| Conc. 5 | Value | Value |

| Calculated CC50 (µM): | Value |

% Cell Viability = [(Abs_sample - Abs_blank) / (Abs_cell_control - Abs_blank)] x 100

Table 3: Selectivity Index

| Parameter | Value |

| IC50 (µM) | Value from Table 1 |

| CC50 (µM) | Value from Table 2 |

| Selectivity Index (SI = CC50 / IC50) | Value |

A higher selectivity index indicates that the compound is more potent at inhibiting urease-induced toxicity than it is at causing direct cell toxicity, which is a desirable characteristic for a therapeutic agent.

Visualizations

Caption: Mechanism of urease action, inhibition by this compound, and cellular impact.

Caption: Experimental workflow for the cell-based urease inhibition assay.

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

References

Application Notes and Protocols for Urease Inhibitor (Urease-IN-17) in Animal Models of Helicobacter pylori Infection

Disclaimer: Information regarding a specific molecule designated "Urease-IN-17" is not available in the public domain as of the last update. The following application notes and protocols are a generalized guide for a hypothetical potent urease inhibitor, hereafter referred to as this compound, for in vivo evaluation in animal models of Helicobacter pylori infection. These protocols are compiled from established methodologies in the field.

Introduction

Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a primary cause of gastritis, peptic ulcers, and gastric cancer.[1][2] A critical virulence factor for its survival and colonization in the acidic gastric environment is the enzyme urease.[3][4] Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, neutralizing the stomach acid in the immediate vicinity of the bacterium.[3] This enzymatic activity is essential for the initial colonization and persistence of H. pylori. Therefore, inhibition of urease is a promising therapeutic strategy to combat H. pylori infection, potentially overcoming issues of antibiotic resistance.

This compound is a novel, potent, and specific inhibitor of H. pylori urease. These application notes provide detailed protocols for evaluating the in vivo efficacy, pharmacokinetics, and safety of this compound in established animal models of H. pylori infection.

Mechanism of Action

This compound is hypothesized to be a competitive inhibitor that targets the nickel-containing active site of the H. pylori urease enzyme. By binding to the active site, it prevents the hydrolysis of urea, thereby inhibiting the production of ammonia. This leads to a localized decrease in pH, making the microenvironment inhospitable for H. pylori survival and colonization.

Caption: Mechanism of this compound action.

In Vivo Efficacy Studies

Animal Models

The most common animal models for studying H. pylori infection are mice (e.g., C57BL/6) and Mongolian gerbils. Gnotobiotic piglets have also been used and are highly susceptible to infection.

Experimental Protocol

This protocol describes a typical efficacy study in a mouse model.

Materials:

-

H. pylori strain (e.g., Sydney strain 1, SS1)

-

6-8 week old C57BL/6 mice

-

Brucella broth with 10% fetal bovine serum (FBS)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard triple therapy (e.g., omeprazole, clarithromycin, and metronidazole)

-

Oral gavage needles

-

Stomach tissue homogenizer

Workflow:

Caption: Experimental workflow for in vivo efficacy testing.

Procedure:

-

Acclimatization: Acclimatize mice for one week before the experiment.

-

Infection: Culture the H. pylori SS1 strain in Brucella broth. Infect mice by oral gavage with approximately 10^8 colony-forming units (CFUs) in 0.2 mL of broth on three separate days (e.g., days 0, 2, and 4).

-

Treatment: Two weeks post-infection, randomize mice into treatment groups. Administer treatments orally once daily for 7 days.

-

Euthanasia and Sample Collection: 24 hours after the final dose, euthanize the mice. Aseptically remove the stomachs.

-

Assessment of Bacterial Load:

-

Weigh a longitudinal strip of the stomach.

-

Homogenize the tissue in 1 mL of Brucella broth.

-

Perform serial dilutions of the homogenate and plate on H. pylori-selective agar.

-

Incubate under microaerophilic conditions for 3-5 days.

-

Count the colonies and express the results as CFU/gram of stomach tissue.

-

-

Histopathology: Fix the remaining stomach tissue in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

-

Urease Activity Assay: Homogenize a portion of the stomach tissue in a suitable buffer. Measure urease activity using a colorimetric assay that detects ammonia production.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of this compound on H. pylori Colonization in Mice

| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g stomach) ± SEM | % Reduction vs. Vehicle |

| Vehicle Control | - | 6.5 ± 0.4 | - |

| This compound (Low Dose) | 10 | 4.2 ± 0.5 | 99.5% |

| This compound (High Dose) | 50 | 2.1 ± 0.3 | >99.99% |

| Standard Therapy | - | 1.8 ± 0.2 | >99.99% |

| p < 0.05, *p < 0.01 vs. Vehicle Control |

Table 2: Histopathological Scores of Gastric Inflammation

| Treatment Group | Chronic Inflammation Score (0-3) | Neutrophil Infiltration Score (0-3) | Total Inflammation Score (0-6) |

| Vehicle Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 5.3 ± 0.4 |

| This compound (High Dose) | 1.1 ± 0.3 | 0.8 ± 0.2 | 1.9 ± 0.5 |

| Standard Therapy | 0.9 ± 0.2 | 0.6 ± 0.1 | 1.5 ± 0.3 |

| *Scores are graded from 0 (none) to 3 (severe). *p < 0.01 vs. Vehicle Control |

Table 3: Inhibition of Gastric Urease Activity

| Treatment Group | Urease Activity (µmol NH3/min/mg protein) ± SEM | % Inhibition vs. Vehicle |

| Vehicle Control | 15.2 ± 1.8 | - |

| This compound (High Dose) | 2.1 ± 0.5 | 86.2% |

| Standard Therapy | 13.8 ± 2.1 | 9.2% |

| p < 0.01 vs. Vehicle Control |

Pharmacokinetic and Toxicological Evaluation

Pharmacokinetic (PK) Study Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in healthy animals.

Procedure:

-

Administer a single oral dose of this compound to healthy mice or rats.

-

Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

-

Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

-

Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Acute Toxicity Study Protocol

Objective: To determine the potential for acute toxicity after a single high dose of this compound.

Procedure:

-

Administer a single high dose (e.g., 2000 mg/kg) of this compound orally to a group of mice.

-

Observe the animals for 14 days for any signs of toxicity, morbidity, or mortality.

-

Record body weight changes and perform gross necropsy at the end of the study.

Logical Relationships in Urease Inhibition Therapy

Caption: Logical flow from intervention to outcome.

Conclusion

The provided protocols offer a comprehensive framework for the preclinical evaluation of a novel urease inhibitor, this compound, in animal models of H. pylori infection. Successful demonstration of in vivo efficacy, coupled with a favorable safety profile, would warrant further development of this compound as a potential new therapy for the eradication of H. pylori.

References

- 1. Frontiers | A New Role for Helicobacter pylori Urease: Contributions to Angiogenesis [frontiersin.org]

- 2. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 3. Helicobacter pylori - Wikipedia [en.wikipedia.org]

- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Urease Inhibitors in Soil Microbiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the characterization and application of urease inhibitors, exemplified by the hypothetical compound "Urease-IN-17," for studying urease activity in soil microbiology. The protocols and data presentation formats are designed to be adaptable for various novel urease inhibitors.

Introduction to Urease and its Inhibition in Soil

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme crucial for the nitrogen cycle, catalyzing the hydrolysis of urea into ammonia and carbon dioxide.[1][2] In agricultural soils, this rapid conversion of urea-based fertilizers can lead to significant nitrogen loss through ammonia volatilization and nitrous oxide emissions, diminishing fertilizer efficiency and causing environmental pollution.[3][4] Urease inhibitors are compounds that block the activity of the urease enzyme, thereby slowing down the rate of urea hydrolysis.[3] This delayed conversion allows for better incorporation of urea into the soil, enhancing nitrogen availability for plants and reducing environmental nitrogen losses.

The study of novel urease inhibitors like "this compound" is critical for developing more effective and environmentally benign agricultural practices. Understanding the inhibitor's mechanism of action, efficacy, and impact on the soil microbial community is essential for its potential application.

Mechanism of Action of Urease and Inhibition

Urease catalyzes the hydrolysis of urea in a two-step process. Initially, urea is hydrolyzed to ammonia and carbamic acid, which then spontaneously decomposes to another molecule of ammonia and carbon dioxide. The active site of urease contains two nickel ions that are essential for its catalytic activity.

Urease inhibitors can function through various mechanisms, including:

-

Competitive Inhibition: The inhibitor competes with urea for binding to the active site of the enzyme.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its activity.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Well-known urease inhibitors like N-(n-butyl)thiophosphoric triamide (NBPT) are converted in the soil to their oxygen analogue, N-(n-butyl)phosphoric triamide (NBPTO), which is a potent inhibitor of the urease enzyme.

Application: Studying "this compound" in Soil

The primary application of "this compound" in a research context is to assess its potential as a urease inhibitor for agricultural use. This involves a series of experiments to determine its efficacy, optimal concentration, and effects on soil microbial ecology.

Key Research Questions:

-

What is the inhibitory effect of "this compound" on urease activity in different soil types?

-

What is the optimal concentration of "this compound" for effective urease inhibition?

-

How does "this compound" affect the abundance and diversity of urease-producing microorganisms in the soil?

-

What is the impact of "this compound" on the overall soil microbial community structure?

-

How does "this compound" influence the nitrogen cycle in the soil, particularly ammonia volatilization and nitrification rates?

Experimental Protocols

The following are detailed protocols for key experiments to evaluate a novel urease inhibitor.

Protocol 1: Determination of Urease Activity in Soil

This protocol is adapted from standard methods for measuring urease activity.

Objective: To quantify the effect of "this compound" on urease activity in soil samples.

Materials:

-

Fresh soil samples

-

"this compound" stock solution

-

Urea solution (e.g., 10% w/v)

-

Citrate phosphate buffer (pH 6.7)

-

Indophenol reagents

-

Spectrophotometer

-

Incubator

-

Filtration apparatus

Procedure:

-

Sample Preparation: Air-dry and sieve soil samples.

-